molecular formula C14H13FN2O2 B5632469 4-[(4-fluorobenzyl)oxy]benzohydrazide

4-[(4-fluorobenzyl)oxy]benzohydrazide

Cat. No. B5632469
M. Wt: 260.26 g/mol
InChI Key: ONEQJSPQISGZKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "4-[(4-fluorobenzyl)oxy]benzohydrazide" and related compounds often involves multistep chemical reactions, starting from readily available starting materials. For instance, a related compound, 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, was synthesized using methyl salicylate as the starting material, undergoing microwave-aided hydrazinolysis followed by acylation with 4-fluorobenzoyl chloride at low temperatures (Santosa et al., 2019).

Molecular Structure Analysis

The molecular structure of benzohydrazide compounds, including "this compound," is often confirmed using techniques such as single-crystal X-ray diffraction. These compounds typically exhibit interesting structural features, including the orientation of substituents and the overall molecular conformation which can have significant implications on their reactivity and properties.

Chemical Reactions and Properties

Benzohydrazide compounds are known to undergo various chemical reactions, forming complexes with metals or reacting with other organic compounds to form new structures. For example, benzohydrazide derivatives have been shown to form complexes with oxidovanadium(V), exhibiting potential insulin-enhancing activities (Lei et al., 2016).

Safety and Hazards

Specific safety and hazard information for “4-[(4-fluorobenzyl)oxy]benzohydrazide” is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions to avoid direct contact, inhalation, or ingestion .

properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-12-5-1-10(2-6-12)9-19-13-7-3-11(4-8-13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEQJSPQISGZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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